3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride
Description
Properties
IUPAC Name |
3-(dimethylamino)azetidine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c1-9(2)6(5(7)10)3-8-4-6;;/h8H,3-4H2,1-2H3,(H2,7,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNHSPWFYJZCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CNC1)C(=O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673747 | |
| Record name | 3-(Dimethylamino)azetidine-3-carboxamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736994-13-1 | |
| Record name | 3-(Dimethylamino)azetidine-3-carboxamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride involves several steps. One common method includes the reaction of azetidine with dimethylamine and subsequent carboxylation. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. The final product is then purified through crystallization or chromatography .
Chemical Reactions Analysis
3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles, forming substituted derivatives.
Scientific Research Applications
3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of D-amino acid oxidase.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets. For instance, as a D-amino acid oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of D-amino acids. This inhibition can modulate various biological pathways and has potential therapeutic implications.
Comparison with Similar Compounds
Key Observations :
- The carboxamide moiety introduces additional hydrogen-bonding sites, critical for target engagement in drug design .
- Polarity and Solubility : Hydroxyl-containing analogs (e.g., ) exhibit higher polarity but reduced stability under acidic conditions compared to the carboxamide derivative .
Ring Size and Conformational Flexibility
Azetidine (4-membered ring) derivatives are compared with 5- and 6-membered ring analogs:
Key Observations :
- Rigidity vs. Flexibility : The azetidine scaffold’s rigidity improves selectivity for sterically constrained targets (e.g., enzymes with small active sites), while piperidine derivatives (6-membered) adapt better to larger binding pockets .
- Metabolic Stability : Azetidine derivatives resist cytochrome P450 oxidation more effectively than pyrrolidine or piperidine analogs due to reduced ring strain and electron density .
Key Observations :
- Safety : Dihydrochloride salts generally improve tolerability by reducing volatility, but substituents like isothiouronium () introduce sensitization risks absent in the target compound .
- Regulatory Status : The target compound remains in research phases, whereas berotralstat dihydrochloride () exemplifies successful clinical translation of azetidine-like dihydrochlorides .
Biological Activity
3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula: CHClNO
- Molecular Weight: 185.06 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets.
- Receptor Interaction: The compound has been shown to influence neurotransmitter systems by acting on receptors associated with the central nervous system. Specifically, it may modulate the activity of dopamine and serotonin receptors, which are critical in regulating mood and cognition.
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell proliferation, indicating potential anticancer properties.
Pharmacological Profile
The pharmacokinetics of this compound includes aspects like absorption, distribution, metabolism, and excretion (ADME):
- Absorption: The compound is expected to have moderate oral bioavailability.
- Distribution: It shows a tendency to distribute widely in tissues due to its lipophilic nature.
- Metabolism: Metabolic pathways involve cytochrome P450 enzymes, which may affect its bioactivity and toxicity.
- Excretion: Primarily excreted through renal pathways.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effect of this compound on breast cancer cell lines. It was found to significantly reduce cell viability at concentrations as low as 5 µM, suggesting its potential as a therapeutic agent against breast cancer .
- Neuroprotective Effects : In vitro assays demonstrated that the compound could enhance the release of dopamine, indicating a potential role in neuroprotection and treatment of neurodegenerative diseases .
- Antimicrobial Properties : The compound displayed significant antibacterial activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .
Q & A
Q. What are the optimal coupling agents and conditions for synthesizing 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride?
The synthesis of tertiary amine-containing carboxamides like this compound often employs carbodiimide-based coupling agents. For example, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) is effective in activating carboxyl groups for amide bond formation . Solubility in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) is critical due to the compound’s hygroscopic nature. Reaction monitoring via thin-layer chromatography (TLC) or LC-MS is recommended to track intermediate formation.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the azetidine ring structure and dimethylamino group placement. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight, while Fourier-transform infrared spectroscopy (FT-IR) identifies carboxamide C=O stretching (~1650 cm⁻¹) and NH bending bands. Purity should be assessed using HPLC with UV detection, targeting ≥98% purity thresholds as per biochemical standards .
Q. How should researchers handle solubility challenges during in vitro assays?
The dihydrochloride salt form enhances aqueous solubility, but moisture sensitivity requires storage in desiccated conditions. For cell-based assays, dissolve the compound in deionized water or PBS (pH 7.4) and filter-sterilize (0.22 µm). Pre-warm solutions to 37°C to avoid precipitation .
Advanced Research Questions
Q. What strategies mitigate hygroscopicity-induced degradation in long-term stability studies?
Store the compound in airtight containers with silica gel desiccant at –20°C. Lyophilization can improve stability for freeze-dried formulations. Regularly assess degradation via accelerated stability testing (40°C/75% relative humidity) and quantify impurities using HPLC-MS. Degradation products may include free base forms or hydrolyzed carboxamide derivatives .
Q. How can researchers resolve discrepancies in purity data between HPLC and NMR analyses?
Orthogonal methods are critical. HPLC may overlook non-UV-active impurities, while ¹H NMR can detect residual solvents or counterions. Quantify purity via quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) and cross-validate with LC-MS to identify low-abundance contaminants. Adjust chromatographic conditions (e.g., gradient elution) to separate co-eluting peaks .
Q. What in vivo pharmacokinetic parameters should be prioritized for this compound in obesity models?
Focus on oral bioavailability, plasma half-life, and tissue distribution. The dimethylamino group may enhance blood-brain barrier penetration, requiring CNS exposure assessments. Dihydrochloride salts often improve solubility but may alter renal clearance. Use LC-MS/MS for plasma quantification and compare efficacy against reference compounds like A-331440 dihydrochloride, which reduces weight in diet-induced obesity models .
Q. How can immobilization techniques preserve activity in biosensor-based assays?
Covalent immobilization via EDC/NHS chemistry on carboxyl-functionalized surfaces (e.g., gold arrays) retains ligand activity. Optimize surface density to prevent steric hindrance. Validate binding using surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) with recombinant targets (e.g., receptors or enzymes) .
Q. What safety protocols are critical for handling waste containing this compound?
Segregate waste in labeled containers for halogenated organic salts. Neutralize acidic residues before disposal. Collaborate with certified waste management services for incineration or chemical degradation. Follow OSHA HCS guidelines, including PPE (gloves, goggles) and fume hood use during synthesis .
Methodological Considerations
- Contradiction Analysis : When conflicting bioactivity data arise (e.g., receptor selectivity), validate assays using orthogonal platforms (e.g., fluorescence polarization vs. radioligand binding).
- Experimental Design : Include positive controls (e.g., known H2 agonists for receptor studies) and account for batch-to-batch variability in salt stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
